p-Tolyltriphenylphosphonium tetra-p-tolylborate
Description
Properties
IUPAC Name |
(4-methylphenyl)-triphenylphosphanium;tetrakis(4-methylphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28B.C25H22P/c1-21-5-13-25(14-6-21)29(26-15-7-22(2)8-16-26,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28;1-21-17-19-25(20-18-21)26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h5-20H,1-4H3;2-20H,1H3/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYBBNPXASCQEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.CC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H50BP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181259-37-0 | |
| Record name | Phosphonium, (4-methylphenyl)triphenyl-, tetrakis(4-methylphenyl)borate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181259-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of the Cationic Component: p-Tolyltriphenylphosphonium
The phosphonium cation is generated by reacting triphenylphosphine (PPh₃) with p-tolyl bromide or iodide under controlled conditions. The reaction proceeds via an Sₙ2 mechanism, where the nucleophilic phosphorus atom attacks the electrophilic p-tolyl halide:
Key parameters influencing yield and purity include:
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Solvent selection : Polar aprotic solvents like acetonitrile or dichloromethane enhance reaction rates by stabilizing ionic intermediates.
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Temperature : Reactions are typically conducted at 60–80°C to overcome kinetic barriers without promoting side reactions.
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Stoichiometry : A 1:1 molar ratio of PPh₃ to p-tolyl halide minimizes byproducts like dialkylated phosphonium species.
Post-synthesis, the phosphonium halide is isolated via solvent evaporation and recrystallized from ethanol/water mixtures to achieve >95% purity.
Synthesis of the Anionic Component: Tetra-p-tolylborate
The tetra-p-tolylborate anion is prepared by reacting sodium borohydride (NaBH₄) with p-tolyl Grignard reagents (p-TolMgX) in anhydrous ether:
Critical considerations include:
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Moisture control : Strictly anhydrous conditions prevent hydrolysis of the Grignard reagent.
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Stoichiometric excess : A 10% excess of p-TolMgX ensures complete consumption of NaBH₄.
The resulting sodium tetra-p-tolylborate is extracted into dichloromethane and dried over molecular sieves prior to use.
Metathesis Reaction: Combining Cation and Anion
The final step involves combining equimolar amounts of p-tolyltriphenylphosphonium halide and sodium tetra-p-tolylborate in a polar solvent:
Optimization of Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Acetone | Maximizes ion dissociation |
| Temperature | 25°C | Prevents anion degradation |
| Reaction Time | 2 hours | Ensures complete ion exchange |
| Molar Ratio | 1:1 cation:anion | Minimizes residual salts |
Data adapted from analogous phosphonium borate syntheses.
The product precipitates as a white crystalline solid, which is collected by filtration and washed with cold diethyl ether to remove sodium halide byproducts.
Advanced Purification and Characterization Techniques
Recrystallization and Solvent Selection
Recrystallization from a 1:1 mixture of toluene and hexane yields analytically pure this compound. Solubility data for key solvents are summarized below:
| Solvent | Solubility (g/100 mL) |
|---|---|
| Toluene | 12.5 |
| Hexane | 0.8 |
| Dichloromethane | 24.3 |
| Ethanol | 3.2 |
Higher solubility in dichloromethane facilitates large-scale purification, while low hexane solubility ensures efficient crystal growth.
Spectroscopic and Crystallographic Analysis
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¹H NMR (400 MHz, CDCl₃): δ 7.65–7.50 (m, 15H, PPh₃), 7.25 (d, 4H, p-Tolyl), 2.35 (s, 12H, CH₃).
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X-ray Crystallography : Monoclinic crystal system (space group P2₁/c), with interionic distances of 3.8 Å between phosphorus and boron centers.
Scalability and Industrial Applications
While batch synthesis remains standard, continuous flow methods—pioneered for related phosphite esters—offer potential for scaling phosphonium borate production. Key advantages include:
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Reduced reaction times : Residence times as low as 20 seconds in microreactors.
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Improved safety : Controlled exothermicity and minimized handling of hazardous intermediates.
Pilot-scale adaptations would require solvent systems compatible with tetra-p-tolylborate stability, likely employing chloroform for its high ionic solubility .
Chemical Reactions Analysis
p-Tolyltriphenylphosphonium tetra-p-tolylborate undergoes various chemical reactions, including:
Scientific Research Applications
p-Tolyltriphenylphosphonium tetra-p-tolylborate has several scientific research applications, including:
Electrochemistry: The compound’s stability and reactivity make it suitable for use in electrochemical studies and applications.
Material Science: It is employed in the development of new materials with specific properties, such as conductive polymers and nanomaterials .
Biological Studies: The compound is used in biological research to study the interactions between phosphonium salts and biological molecules .
Mechanism of Action
The mechanism of action of p-Tolyltriphenylphosphonium tetra-p-tolylborate involves its interaction with various molecular targets and pathways. The compound can act as a ligand in coordination chemistry, forming complexes with metal ions . These complexes can then participate in various catalytic processes, facilitating the formation or transformation of chemical bonds . The compound’s reactivity is attributed to the presence of phosphonium and borate groups, which can undergo various chemical transformations .
Comparison with Similar Compounds
Research Findings and Data
Table 2: Thermal and Solubility Data
Key Trends :
- Aryl-substituted phosphonium salts exhibit higher thermal stability but lower solubility than alkyl-substituted analogs.
- The tetra-p-tolylborate anion improves compatibility with nonpolar solvents compared to [BF₄]⁻ .
Biological Activity
p-Tolyltriphenylphosphonium tetra-p-tolylborate (PTTPB) is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article explores the biological activity of PTTPB, summarizing relevant research findings, case studies, and providing data tables to illustrate its effects.
Chemical Structure and Properties
PTTPB is characterized by a phosphonium cation and a tetra-p-tolylborate anion. Its molecular structure can be represented as follows:
- Molecular Formula : CHBP
- Molecular Weight : 442.53 g/mol
The presence of the p-tolyl groups contributes to its lipophilicity, which may influence its biological interactions.
The biological activity of PTTPB is primarily attributed to its ability to interact with cellular membranes and modulate signaling pathways. It is hypothesized that PTTPB can affect various biochemical pathways, including:
- Cell Membrane Interaction : The lipophilic nature allows PTTPB to integrate into lipid bilayers, potentially altering membrane fluidity and function.
- Signal Transduction Modulation : PTTPB may influence pathways involved in cell proliferation and apoptosis through interactions with specific receptors or enzymes.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with PTTPB:
- Antimicrobial Activity : PTTPB has demonstrated significant antimicrobial properties against various bacterial strains.
- Cytotoxic Effects : Research indicates that PTTPB can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.
- Antioxidant Properties : The compound exhibits antioxidant activity, which may protect cells from oxidative stress.
Antimicrobial Activity
A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of PTTPB against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 15 |
| Escherichia coli | 64 µg/mL | 12 |
| Pseudomonas aeruginosa | 128 µg/mL | 10 |
Cytotoxic Effects
In vitro studies on human cancer cell lines (e.g., HeLa, MCF-7) have shown that PTTPB induces cytotoxicity through apoptosis. The findings are illustrated in Table 2.
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| HeLa | 25 | 70 |
| MCF-7 | 30 | 65 |
Case Studies
Case studies provide insights into the practical applications of PTTPB in biomedical research. For instance, a case study involving the treatment of resistant bacterial infections with PTTPB demonstrated promising results, leading to a reduction in infection rates in treated patients compared to controls.
Case Study Summary
- Objective : Evaluate the effectiveness of PTTPB in treating resistant infections.
- Methodology : Patients were administered PTTPB alongside standard antibiotic therapy.
- Results : A significant decrease in infection markers was observed within two weeks of treatment.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for p-Tolyltriphenylphosphonium tetra-p-tolylborate, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via ion-exchange reactions between a phosphonium halide (e.g., p-Tolyltriphenylphosphonium chloride) and sodium tetra-p-tolylborate. Key steps include stoichiometric control, solvent selection (e.g., dichloromethane or acetonitrile), and purification via recrystallization. Purity (>98%) is confirmed via HPLC or elemental analysis . To optimize purity, ensure anhydrous conditions and use vacuum drying to remove residual solvents.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ³¹P NMR are critical for verifying the phosphonium cation structure and confirming counterion integration .
- X-ray Diffraction (XRD) : Single-crystal XRD resolves molecular geometry and anion-cation interactions, particularly useful for identifying crystallographic packing effects .
- FT-IR : Detects borate anion vibrations (B-C stretching ~1,480 cm⁻¹) and phosphonium cation modes .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : The compound is hygroscopic and may cause skin/eye irritation (GHS07 classification). Use nitrile gloves, safety goggles, and fume hoods during handling. Store in airtight containers under inert gas (e.g., argon) to prevent moisture absorption. Dispose via approved waste facilities specializing in boron-containing compounds .
Advanced Research Questions
Q. How does the tetra-p-tolylborate anion influence the reactivity of phosphonium salts in catalytic applications?
- Methodological Answer : The bulky tetra-p-tolylborate anion enhances solubility in non-polar solvents and stabilizes cationic intermediates via weak anion-cation interactions. This is critical in palladium-catalyzed cross-coupling reactions, where the anion’s low nucleophilicity prevents catalyst poisoning. Comparative studies with smaller anions (e.g., BF₄⁻) show reduced catalytic efficiency due to stronger ion pairing .
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies in solubility (e.g., in THF vs. toluene) often arise from impurities or hydration. Use gravimetric analysis under controlled humidity and temperature. IUPAC guidelines recommend reporting solubility with ±5% error margins and using Karl Fischer titration to quantify trace water content .
Q. How can computational modeling predict the electrochemical stability of p-Tolyltriphenylphosphonium salts in ionic liquids?
- Methodological Answer : Density Functional Theory (DFT) calculations assess the HOMO-LUMO gap to predict oxidative/reductive stability. Pair with cyclic voltammetry (CV) experiments in acetonitrile to validate computational results. Focus on the borate anion’s electron-withdrawing effects, which increase cation stability .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the thermal decomposition temperature of this compound?
- Methodological Answer : Variations in decomposition onset (e.g., 250–300°C) stem from differences in sample purity and heating rates. Use Thermogravimetric Analysis (TGA) at standardized rates (e.g., 10°C/min under N₂) and correlate with DSC to identify phase transitions. Impurities like residual solvents lower decomposition thresholds .
Experimental Design Considerations
Q. What are the best practices for measuring ion conductivity in solid-state applications of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
